4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride
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Overview
Description
4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride is a synthetic compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Mechanism of Action
Target of Action
It is suggested that the compound may have an impact on the respiratory system .
Biochemical Pathways
The compound is used in the preparation of adenosine receptor antagonists . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.
Result of Action
It is suggested that the compound may cause skin irritation, serious eye irritation, and may affect the respiratory system .
Action Environment
The compound is recommended to be stored in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Scientific Research Applications
4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Comparison with Similar Compounds
4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)piperidine: This compound lacks the methyl group, which may affect its reactivity and biological activity.
4,4-Difluoropiperidine hydrochloride: This compound has two fluorine atoms instead of a trifluoromethyl group, leading to different chemical and physical properties.
The unique combination of a trifluoromethyl group and a piperidine ring in this compound makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-methyl-4-(trifluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-6(7(8,9)10)2-4-11-5-3-6;/h11H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYIGWAYUGRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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